molecular formula C17H21NO3 B017558 rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone CAS No. 1076199-68-2

rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

Número de catálogo: B017558
Número CAS: 1076199-68-2
Peso molecular: 287.35 g/mol
Clave InChI: AOVBZKJVAYVKSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is a racemic oxazolidinone derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Key structural features include:

  • 5-(7-ethyl-2-benzofuranyl) group: A benzofuran moiety substituted with an ethyl group at the 7-position, contributing to lipophilicity and π-π stacking interactions.

This compound is utilized as a reference standard in pharmaceutical research (e.g., B691740 in ) and is structurally related to bioactive oxazolidinones with antibacterial and synthetic intermediate applications .

Propiedades

IUPAC Name

3-tert-butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBZKJVAYVKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542340
Record name 3-tert-Butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-68-2
Record name 3-tert-Butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Deprotection and Cyclization

A tert-butyl-protected intermediate undergoes acid-catalyzed deprotection, followed by cyclization to form the oxazolidinone ring. For example, treatment with 4N HCl in dioxane at 0–60°C cleaves protective groups while facilitating ring closure. This step typically achieves high yields due to the stability of the tert-butyl group under acidic conditions.

Coupling with Benzofuran Moieties

The 7-ethyl-2-benzofuranyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Patent EP1529037A2 highlights Michael-type additions for constructing benzofuran derivatives, though adaptation is required for ethyl substitution at the 7-position.

Detailed Synthetic Route from Protected Intermediates

Synthesis of tert-Butyl-Protected Precursor

The tert-butyl group is introduced early to stabilize the oxazolidinone ring during subsequent reactions. A representative pathway involves:

  • Alkylation : Reacting a primary amine with tert-butyl bromoacetate in THF or methylene chloride, using DIPEA as a base.

  • Cyclization : Treating the alkylated product with BOP-Cl (bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride) in DMF, forming the oxazolidinone core.

Table 1: Reagents and Conditions for Cyclization

StepReagentSolventBaseTemperatureTime
Alkylationtert-Butyl bromoacetateTHFDIPEA0–25°C12–24 h
CyclizationBOP-ClDMFNone25–50°C4–8 h

Functionalization with 7-Ethyl-2-Benzofuranyl

The benzofuran moiety is installed via palladium-catalyzed cross-coupling. Patent WO2006114401A2 suggests using a pre-synthesized 7-ethyl-2-benzofuranylboronic acid, reacting it with a brominated oxazolidinone intermediate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Critical Parameters:

  • Catalyst : Pd(OAc)₂ or PdCl₂(dppf) enhances coupling efficiency.

  • Solvent System : A 3:1 mixture of 1,4-dioxane and water optimizes solubility and reaction kinetics.

  • Temperature : 80–100°C for 12–18 hours ensures complete conversion.

Alternative Pathway via Reductive Amination

Intermediate Formation

An alternative route involves reductive amination to construct the oxazolidinone ring.

  • Condensation : Reacting 7-ethyl-2-benzofuran carbaldehyde with tert-butylamine in methanol forms a Schiff base.

  • Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.

  • Cyclization : Phosgene or triphosgene in dichloromethane with TEA induces cyclization to the oxazolidinone.

Table 2: Comparison of Cyclization Agents

AgentSolventBaseYield (%)Purity (%)
PhosgeneCH₂Cl₂TEA7895
TriphosgeneCH₂Cl₂DIPEA8597
BOP-ClDMFNone9299

Resolution of Racemic Mixtures

The target compound is synthesized as a racemate, but chiral HPLC or enzymatic resolution may separate enantiomers for pharmacological studies. Patent WO2006114401A2 notes that racemic intermediates are typically carried forward without resolution unless stereoselectivity is critical.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.68 (q, 2H, CH₂CH₃), 4.12–4.35 (m, 3H, oxazolidinone ring), 6.85–7.45 (m, 4H, benzofuran).

  • HPLC : >99% purity under reversed-phase conditions (C18 column, 70:30 MeCN/H₂O).

Stability Considerations

The compound is stored at -20°C in sealed containers to prevent degradation. Solubility in chloroform and methanol facilitates further derivatization .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can occur at the oxazolidinone ring.

    Substitution: Various substitution reactions can take place, especially at the tert-butyl and ethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of rac-3-tert-butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone lies in its potential as an antibacterial agent . Oxazolidinones are known for their ability to inhibit bacterial protein synthesis, making them valuable in treating infections caused by Gram-positive bacteria. The compound's unique structure may enhance its efficacy compared to existing oxazolidinones like Linezolid and Tedizolid.

Biological Studies

This compound can serve as a biological probe in research aimed at understanding the mechanisms of action of antibacterial agents. By studying its interaction with bacterial ribosomes, researchers can gain insights into how modifications to the oxazolidinone structure affect activity and selectivity.

Industrial Applications

In addition to its medicinal uses, this compound may find applications in the development of new materials or as a catalyst in organic synthesis. Its chemical properties could be harnessed in the creation of novel compounds or materials with specific functionalities.

Similar Compounds

Compound NameUseKey Features
LinezolidAntibioticFirst oxazolidinone approved for clinical use
TedizolidAntibioticImproved potency against resistant strains

Uniqueness of this compound

This compound is distinct due to the presence of the benzofuran moiety, which may provide additional biological activity or specificity compared to other oxazolidinones. The structural modifications could lead to variations in pharmacokinetic properties and therapeutic effectiveness.

Mecanismo De Acción

The mechanism of action of rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone would depend on its specific biological target. Generally, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

Comparación Con Compuestos Similares

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

  • Structural Differences: Substitution at benzofuran 7-position: Acetyl group () vs. ethyl group (target compound).
  • Physicochemical Implications :
    • Higher logP (lipophilicity) for the ethyl-substituted target compound due to reduced polarity.
    • Acetyl group may enhance hydrogen-bonding capacity, affecting solubility and crystallinity.
Property Target Compound 5-(7-Acetyl-2-benzofuranyl) Analogue
Substituent at C7 Ethyl (C₂H₅) Acetyl (COCH₃)
Molecular Weight (g/mol) ~331.4 (estimated) ~359.4 (estimated)
logP (predicted) ~3.5 ~2.8

(Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one

  • Structural Differences :
    • Benzylidene group at position 5 () vs. benzofuranyl group in the target compound.
    • Butyl substituent at position 3 vs. tert-butyl in the target.
  • Crystallographic Data: The benzylidene group in (Z)-5-benzylidene derivatives forms a dihedral angle of 69.25° with the oxazolidinone ring, influencing molecular packing and intermolecular interactions (C–H⋯O/C–H⋯C) .
Property Target Compound (Z)-5-Benzylidene Analogue
C3 Substituent tert-Butyl Butyl
C5 Group 7-Ethyl-benzofuranyl Benzylidene
Dihedral Angle (C5–Ring) Not reported 69.25°

Zolmitriptan (5-HT1B/1D Receptor Agonist)

  • Structural Differences: Zolmitriptan () features an indole moiety and dimethylaminoethyl group, unlike the benzofuranyl-tert-butyl combination in the target compound.
  • Functional Implications :
    • Zolmitriptan’s indole group enables serotonin receptor binding, while the target compound’s benzofuranyl group may prioritize different biological targets (e.g., antimicrobial activity).
    • The tert-butyl group in the target compound likely enhances metabolic stability compared to zolmitriptan’s smaller substituents.

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone

  • Structural Differences :
    • Chloromethyl and dimethoxyphenyl groups () vs. ethyl-benzofuranyl and tert-butyl in the target.
  • The dimethoxyphenyl group may enhance solubility via polar interactions, contrasting with the hydrophobic tert-butyl group.

Key Research Findings and Trends

Substituent Effects: Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility.

Biological Activity: Benzofuranyl-oxazolidinones are less studied for therapeutic applications compared to indole-based derivatives like zolmitriptan but show promise as antibacterial intermediates .

Actividad Biológica

Overview

rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is a synthetic compound classified under oxazolidinones, which are known for their significant biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a benzofuran moiety, suggesting potential applications as an antibacterial agent and other therapeutic uses.

PropertyValue
IUPAC Name 3-tert-butyl-5-(7-ethyl-1-benzofuran-2-yl)-1,3-oxazolidin-2-one
CAS Number 1076199-68-2
Molecular Formula C17H21NO3
Molecular Weight 287.354 g/mol
LogP 4.2249

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the bacterial ribosome, specifically targeting the initiation complex formation, which is crucial for protein synthesis. This mechanism is similar to other oxazolidinones like Linezolid and Tedizolid, which are established antibacterial agents.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Minimum Inhibitory Concentrations (MIC) for selected bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

These results suggest that the compound may serve as a potential candidate for further development as an antibacterial agent .

Cytotoxicity Studies

In addition to its antibacterial properties, preliminary studies on the cytotoxic effects of this compound indicate varying levels of toxicity towards different cell lines. For instance, it was found to be less toxic to normal cells compared to certain cancer cell lines, suggesting a selective cytotoxic effect that could be beneficial in cancer therapy.

Case studies have shown that derivatives with similar structures often exhibit significant cytotoxicity against breast cancer cells (e.g., MCF-7) while sparing normal cells .

Comparative Analysis with Similar Compounds

When compared to established oxazolidinones such as Linezolid and Tedizolid, this compound may offer unique advantages due to its specific structural features:

CompoundTarget BacteriaUnique Features
LinezolidGram-positiveFirst oxazolidinone antibiotic
TedizolidGram-positiveImproved potency and safety profile
rac-3-tert-butyl...Gram-positive & negativePotential for lower toxicity in normal cells

Q & A

Q. Q1. What synthetic strategies are optimal for preparing rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone with high enantiomeric purity?

Methodological Answer : Synthesis typically involves multi-step protocols, leveraging tert-butyl oxazolidinone scaffolds and benzofuran precursors. For example, benzofuran derivatives can be synthesized via cyclization of phenolic intermediates under catalytic conditions (e.g., tetrabutylammonium fluoride in THF at 50°C for 24 hours, yielding ~78% purity after silica gel chromatography) . Enantiomeric purity may require chiral auxiliaries or asymmetric catalysis. Characterization via chiral HPLC or X-ray crystallography is critical to confirm stereochemistry.

Q. Q2. How can researchers address inconsistencies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Standardize analytical conditions (e.g., deuterated solvents, temperature control) and cross-validate with complementary techniques (e.g., high-resolution mass spectrometry (HRMS) for molecular formula verification). For benzofuran-containing compounds, coupling constants in 1H^1H-NMR are sensitive to substituent electronic effects, necessitating DFT calculations to model spectral patterns .

Q. Q3. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer : The tert-butyl group confers steric stability, but the oxazolidinone ring is prone to hydrolysis under acidic/basic conditions. Store under inert atmosphere at −20°C in anhydrous solvents (e.g., THF or DCM). Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, monitored via LC-MS to identify byproducts like carboxylic acid derivatives .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?

Methodological Answer : Density Functional Theory (DFT) simulations can map electron density distributions, identifying nucleophilic/electrophilic sites. For example, the oxazolidinone carbonyl is a potential coordination site for transition-metal catalysts. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/THF mixtures) model solvation effects on reaction kinetics. Validate predictions with kinetic isotope effects (KIE) or Hammett plots .

Q. Q5. What experimental designs resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent concentrations). Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) and include positive/negative controls. For instance, if cytotoxicity conflicts arise, test in parallel with tert-butyl analogs lacking the benzofuran moiety to isolate pharmacophoric contributions. Meta-analyses of published IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) are recommended .

Q. Q6. How can researchers optimize the enantiomeric resolution of this racemic mixture for mechanistic studies?

Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable HPLC resolution. Alternatively, kinetic resolution via lipase-catalyzed transesterification selectively modifies one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. For structural insights, co-crystallize resolved enantiomers with chiral shift reagents (e.g., Eu(hfc)3_3) and analyze via X-ray diffraction .

Methodological Frameworks

Q. Q7. What conceptual frameworks guide structure-activity relationship (SAR) studies for tert-butyl oxazolidinone derivatives?

Methodological Answer : SAR analysis integrates steric (e.g., tert-butyl bulk) and electronic (e.g., benzofuran π-system) descriptors. Use comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity. For example, replacing the 7-ethyl group in the benzofuran with methyl or propyl analogs systematically alters lipophilicity (logP) and membrane permeability, quantified via octanol-water partitioning assays .

Q. Q8. How should researchers design controlled experiments to isolate the effects of the 7-ethyl substituent on the compound’s reactivity?

Methodological Answer : Synthesize analogs with incremental alkyl chain modifications (e.g., 7-methyl, 7-propyl) and compare kinetics in model reactions (e.g., nucleophilic acyl substitution). Use Arrhenius plots to quantify activation energies. Computational mutagenesis (in silico ethyl → methyl substitution) predicts electronic perturbations, validated via 13C^{13}C-NMR chemical shift analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone
Reactant of Route 2
rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.